1-(2-chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-CHLOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Chlorination: The chlorophenyl group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological activity. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate signaling pathways or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-4-(1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: A closely related compound with similar structural features.
1-(2-Chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-2-one: Another analog with a different alkyl chain length.
Uniqueness
1-(2-CHLOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16ClN3O |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H16ClN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
UBEFZYZHHKERJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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